molecular formula C29H37N7O B12346897 N-[2-(4-methylphenyl)ethyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide

N-[2-(4-methylphenyl)ethyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide

Cat. No.: B12346897
M. Wt: 499.6 g/mol
InChI Key: KKKZUHDJRAKETH-UHFFFAOYSA-N
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Description

N-[2-(4-methylphenyl)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide is a complex organic compound with a unique structure that includes multiple aromatic rings and nitrogen atoms

Preparation Methods

The synthesis of N-[2-(4-methylphenyl)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the core hexaazatetracyclo structure, followed by the introduction of the phenyl and butanamide groups. Reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents such as halogens or nitro groups, leading to substituted derivatives.

Scientific Research Applications

N-[2-(4-methylphenyl)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(4-methylphenyl)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Compared to other similar compounds, N-[2-(4-methylphenyl)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide stands out due to its unique hexaazatetracyclo structure and the presence of multiple aromatic rings. Similar compounds include:

    Diphenhydramine: A compound with a similar phenyl structure but different functional groups.

    Phenylbutazone: Another compound with a phenyl group but different overall structure and applications.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C29H37N7O

Molecular Weight

499.6 g/mol

IUPAC Name

N-[2-(4-methylphenyl)ethyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide

InChI

InChI=1S/C29H37N7O/c1-20-14-16-21(17-15-20)18-19-30-26(37)13-7-12-25-32-33-29-35(25)24-11-6-5-10-23(24)28-31-27(34-36(28)29)22-8-3-2-4-9-22/h2-4,8-9,14-17,23-24,27-28,31,34H,5-7,10-13,18-19H2,1H3,(H,30,37)

InChI Key

KKKZUHDJRAKETH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCNC(=O)CCCC2=NN=C3N2C4CCCCC4C5N3NC(N5)C6=CC=CC=C6

Origin of Product

United States

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